N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Chemical Structure: The compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to an ethyl chain substituted with a 3,5-dimethylpyrazole and a thiophen-3-yl moiety. This structure combines heterocyclic aromatic systems (pyrazole, thiophene, and benzothiadiazole) known for their pharmacological and electronic properties .
Formation of the pyrazole-thiophene-ethyl backbone.
Coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid via carbodiimide-mediated amidation.
Such methods align with protocols for related carboxamides (e.g., ) .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-11-7-12(2)23(20-11)17(14-5-6-25-10-14)9-19-18(24)13-3-4-15-16(8-13)22-26-21-15/h3-8,10,17H,9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAOJFATCFRRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a complex organic molecule that includes a pyrazole ring and a thiadiazole ring. Pyrazole derivatives are known to have a broad range of chemical and biological properties . They have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain . .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological potential, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure features key components that contribute to its biological activity:
- Pyrazole Ring : Known for anti-inflammatory and antimicrobial properties.
- Thiophene Ring : Often enhances pharmacological effects.
- Thiadiazole Moiety : Associated with various biological activities including anticancer effects.
The molecular formula is with a molecular weight of 393.46 g/mol.
Biological Activity Overview
The biological activities of compounds containing pyrazole and thiophene groups have been extensively studied. Key activities include:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for related compounds suggest promising anticancer potential, with some studies reporting values in the nanomolar range .
Anti-inflammatory Effects
Compounds similar to this one have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies show that these compounds can achieve IC50 values in the nanomolar range, indicating strong anti-inflammatory activity .
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds related to this structure have shown efficacy against various pathogens, making them potential candidates for treating infections .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through pathways involving caspase activation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of pyrazole derivatives similar to this compound against HepG2 and A549 cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested. The mechanism was primarily attributed to apoptosis induction via caspase pathways .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of a related compound. It was found to significantly inhibit COX enzymes in vitro with an IC50 value of 0.02 µM. This suggests strong potential for therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 0.5 - 10 µM | Apoptosis induction |
| A549 | 0.7 - 12 µM | Caspase activation | |
| Anti-inflammatory | COX Enzymes | 0.02 µM | Inhibition |
| Antimicrobial | Various Pathogens | 2.50 - 20 µg/mL | Broad-spectrum activity |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₁₈N₆OS₂ (inferred from ).
- Molecular Weight : ~395–400 g/mol (similar to : 395.5 g/mol).
- Solubility : Likely low aqueous solubility due to aromatic and hydrophobic substituents, comparable to analogs in (e.g., 18j–18o with melting points >150°C) .
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound and analogs use a benzothiadiazole-carboxamide core, whereas and compounds employ 1,3,4-thiadiazole or thiazole cores. Thiophene vs. Pyridine: Thiophene (in the target) offers sulfur-mediated hydrophobicity, while pyridine (e.g., 18l in ) introduces basicity, affecting solubility and receptor interactions .
Substituent Effects: Pyrazole Modifications: The 3,5-dimethylpyrazole in the target compound may enhance metabolic stability compared to cyclopropyl-pyrazole () or unsubstituted pyrazoles (e.g., ) . Thiophene Position: Thiophen-3-yl (target) vs.
Bioactivity Trends: Thiadiazole Derivatives: Compounds like 18l () show inhibitory activity at 50 µg/ml, suggesting moderate potency. The target compound’s larger aromatic system may improve affinity but reduce solubility .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via multi-step protocols involving heterocyclization and carboxamide coupling. A common approach includes:
- Step 1 : Formation of pyrazole-thiophene intermediates via nucleophilic substitution or cyclocondensation (e.g., reacting hydrazines with diketones or thioureas) .
- Step 2 : Coupling the pyrazole-thiophene moiety to the benzo[c][1,2,5]thiadiazole core using carbodiimide-mediated amidation or thioesterification .
- Critical intermediates : 3,5-dimethylpyrazole and thiophene-3-carbaldehyde derivatives are often precursors. Purity is monitored via TLC and NMR .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
- 1H/13C NMR : Assign proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon backbone .
- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~680 cm⁻¹) functionalities .
- Mass spectrometry (FAB/ESI) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion for C19H18N6OS2 at m/z 434.1) .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles in crystalline intermediates .
Q. What in vitro biological models are suitable for initial activity screening?
- Anticancer assays : Use MTT or SRB assays against cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Compounds with pyrazole-thiophene hybrids show activity via kinase inhibition or apoptosis induction .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization of pyrazole-thiophene intermediates?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency compared to ethanol .
- Catalysis : Iodine or triethylamine accelerates sulfur elimination in thiadiazole formation .
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation of thiophene) .
- Workup : Use ice-water quenching to precipitate pure intermediates, achieving >90% yield in optimized conditions .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell density) to minimize variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative derivatives altering potency) .
- Target specificity : Employ kinase profiling panels or CRISPR screens to confirm whether off-target effects explain inconsistent results .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking : Model binding to ATP pockets (e.g., EGFR, VEGFR2) using AutoDock Vina. Pyrazole and thiadiazole moieties often form hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on thiophene enhance anticancer activity) to guide analog design .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed?
- Prodrug design : Introduce phosphate or PEG groups on the carboxamide to enhance aqueous solubility .
- Nanocarriers : Encapsulate the compound in liposomes or PLGA nanoparticles to improve bioavailability and reduce toxicity .
- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable polymorphs with higher dissolution rates .
Methodological Considerations
Q. What strategies validate the formation of reactive intermediates during synthesis?
- In situ monitoring : Use FT-IR or Raman spectroscopy to track cyclization in real time (e.g., disappearance of thiourea peaks at 1250 cm⁻¹) .
- Isolation and characterization : Trap intermediates (e.g., trichloroethyl carboxamides) via column chromatography and confirm structures via X-ray diffraction .
Q. How to design analogs for improved selectivity against cancer vs. normal cells?
- Substituent variation : Replace thiophene with furan or benzothiophene to modulate electron density and steric bulk .
- Bioisosteric replacement : Substitute benzo[c]thiadiazole with quinazoline to enhance DNA intercalation .
- Selectivity assays : Compare cytotoxicity in cancer (HeLa) vs. normal (HEK293) cells using flow cytometry to assess apoptosis .
Q. What safety protocols are critical for handling thiourea and sulfur-containing intermediates?
- Ventilation : Use fume hoods during reactions involving P2S5 or H2S byproducts .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive agents (e.g., concentrated H2SO4) .
- Waste disposal : Neutralize acidic waste with NaHCO3 before disposal to avoid environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
